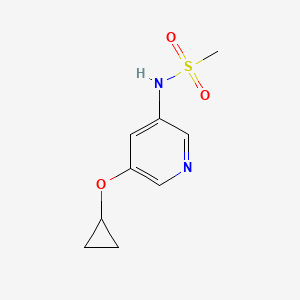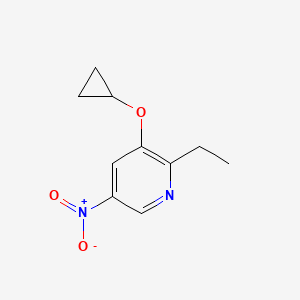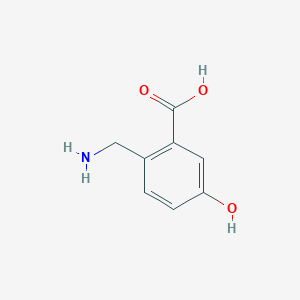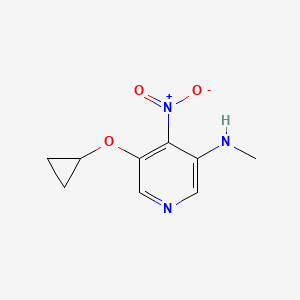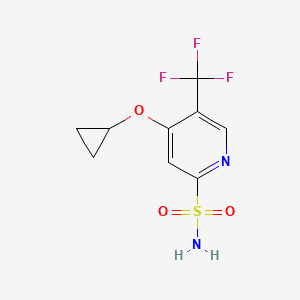
4-Cyclopropoxy-5-(trifluoromethyl)pyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-5-(trifluoromethyl)pyridine-2-sulfonamide is a chemical compound with the molecular formula C9H9F3N2O3S and a molecular weight of 282.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a pyridine ring substituted with a sulfonamide group. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-5-(trifluoromethyl)pyridine-2-sulfonamide involves several stepsThe reaction conditions typically involve the use of reagents such as trifluoromethyl iodide and a suitable base to facilitate the substitution reactions .
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
4-Cyclopropoxy-5-(trifluoromethyl)pyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The trifluoromethyl and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-5-(trifluoromethyl)pyridine-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-5-(trifluoromethyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and target .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-5-(trifluoromethyl)pyridine-2-sulfonamide can be compared with other similar compounds, such as:
4-(Trifluoromethyl)pyridine: This compound lacks the cyclopropoxy and sulfonamide groups, making it less versatile in certain applications.
2-Chloro-5-(trifluoromethyl)pyridine: This compound is used as an intermediate in the synthesis of other chemicals but has different reactivity due to the presence of a chlorine atom.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H9F3N2O3S |
|---|---|
Molekulargewicht |
282.24 g/mol |
IUPAC-Name |
4-cyclopropyloxy-5-(trifluoromethyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C9H9F3N2O3S/c10-9(11,12)6-4-14-8(18(13,15)16)3-7(6)17-5-1-2-5/h3-5H,1-2H2,(H2,13,15,16) |
InChI-Schlüssel |
WNAVHBXOVALJFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=NC=C2C(F)(F)F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





